
Rebamipide
Übersicht
Beschreibung
Rebamipide is a gastroprotective agent primarily used for mucosal protection, healing of gastroduodenal ulcers, and treatment of gastritis . It is an amino acid derivative of 2-(1H)-quinolinone and works by enhancing mucosal defense, scavenging free radicals, and temporarily activating genes encoding cyclooxygenase-2 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Rebamipide can be synthesized through various methods, including recrystallization and solvent crystallization. Two crystal forms of this compound were isolated by recrystallization and characterized by differential thermal analysis, thermogravimetric analysis, powder X-ray diffractometry, infrared spectrometry, and nuclear magnetic resonance . Additionally, four solvates of this compound, including dimethyl sulfoxide solvate, dichloromethane solvate, hydrate, and hemiethanol hemihydrate, were prepared via solvent crystallization .
Industrial Production Methods: Industrial production of this compound involves the preparation of its solid forms, which can exist in different crystal forms such as crystalline, amorphous, or glass. These forms are crucial for drug absorption, rate of dissolution, elimination rate, and stability in galenic preparations .
Analyse Chemischer Reaktionen
Types of Reactions: Rebamipide undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to form different polymorphs and solvates, which exhibit different physicochemical properties .
Common Reagents and Conditions: Common reagents used in the preparation of this compound include dimethyl sulfoxide, dichloromethane, and ethanol. The reaction conditions often involve solvent crystallization
Biologische Aktivität
Rebamipide is a gastroprotective agent primarily used in the treatment of gastric ulcers and inflammation. Its biological activity encompasses a range of mechanisms that contribute to its therapeutic effects, particularly in gastrointestinal disorders and cancer. This article reviews the biological activity of this compound, supported by case studies, research findings, and data tables.
This compound exhibits several biological activities that are crucial for its efficacy:
- Mucus Production Enhancement : this compound stimulates the synthesis of mucus glycoproteins, which form a protective barrier in the gastric mucosa.
- Prostaglandin Synthesis : It promotes the production of prostaglandins that help maintain mucosal integrity.
- Antioxidant Properties : this compound inhibits the formation of reactive oxygen species (ROS) and reduces oxidative stress, which is linked to inflammation and ulceration .
- Anti-inflammatory Effects : The compound downregulates inflammatory cytokines and chemokines, contributing to its anti-inflammatory properties .
Case Studies and Clinical Trials
-
H. pylori Eradication Therapy :
A study demonstrated that adding this compound to eradication regimens for Helicobacter pylori significantly improved treatment outcomes. In the this compound group, 88% of cases were negative for H. pylori compared to 70% in the control group (p = 0.027) with no significant difference in side effects . -
Gastroprotective Effects :
A multicenter, randomized trial assessed high-dose this compound's efficacy in treating low-dose aspirin (LDA)-induced enteropathy. The this compound group showed a significant reduction in mucosal breaks (p = 0.046) and improved healing rates compared to placebo . -
Osteoblast Proliferation :
Research indicated that this compound enhances osteoblast proliferation when delivered via brushite cement, significantly increasing alkaline phosphatase (ALP) activity—an indicator of osteoblast differentiation .
Data Tables
The following table summarizes key findings from various studies on this compound's biological activity:
Study Focus | Outcome | Statistical Significance |
---|---|---|
H. pylori Eradication | 88% negative results with this compound | p = 0.027 |
LDA-induced Enteropathy | Significant reduction in mucosal breaks | p = 0.046 |
Osteoblast Differentiation | Increased ALP activity | Not specified |
Inhibition of Cancer Cell Proliferation
Research has shown that this compound can inhibit the proliferation of gastric cancer cells by downregulating phospholipase D (PLD) expression, which is linked to oncogenic signaling pathways. Specifically, it suppresses the expression of genes involved in cell proliferation and invasion, such as c-Myc and cyclin D1 . This suggests a potential role for this compound in cancer therapy, particularly for gastric cancers.
Safety Profile
This compound has been well-tolerated in clinical settings with minimal side effects reported. In studies evaluating its use alongside NSAIDs, continuous co-prescription significantly reduced the risk of upper gastrointestinal bleeding without increasing adverse events .
Wissenschaftliche Forschungsanwendungen
Gastrointestinal Applications
1.1 Treatment of Peptic Ulcers and Gastritis
Rebamipide was developed in Japan for the treatment of peptic ulcer disease, demonstrating superior efficacy compared to other mucosal protective agents. It promotes ulcer healing by stimulating the synthesis of prostaglandins and mucus glycoproteins while inhibiting reactive oxygen species and inflammatory cytokines . Clinical studies have shown that this compound significantly reduces mucosal breaks and improves intestinal damage severity in patients with NSAID-induced enteropathy .
Table 1: Clinical Efficacy of this compound in Gastrointestinal Disorders
Ophthalmic Applications
This compound is marketed as an ophthalmic suspension for treating dry eye syndrome. Research indicates that it protects lacrimal duct epithelial cells from damage, enhancing their barrier function and reducing inflammation . This application highlights its versatility beyond gastrointestinal uses.
2.1 Case Study: Lacrimal Duct Epithelial Cells
A study demonstrated that this compound improved the survival rate of lacrimal duct epithelial cells in vitro and in vivo, suggesting its potential utility in ocular surface diseases .
Anti-inflammatory Properties
This compound exhibits significant anti-inflammatory effects, making it a candidate for treating various inflammatory conditions. It has been shown to mitigate damage caused by inflammatory cytokines in different tissues, including the gastrointestinal tract and lacrimal glands .
3.1 Case Study: NSAID-Induced Damage
In studies where this compound was co-administered with NSAIDs, it effectively prevented lower gastrointestinal tract injuries associated with these medications, demonstrating its protective role .
Pharmacokinetic Interactions
Research has explored the pharmacokinetic interactions of this compound with other drugs, particularly nonsteroidal anti-inflammatory drugs (NSAIDs). Co-administration has been shown to alter the pharmacokinetic parameters of both this compound and NSAIDs, indicating a complex interplay that could optimize therapeutic outcomes .
Table 2: Pharmacokinetic Interactions of this compound
Drug Interaction | Effect on this compound | Effect on NSAID |
---|---|---|
Diclofenac | Altered Cmax and AUC | Altered pharmacokinetics |
Celecoxib | No significant change | No significant change |
Future Directions and Research
Ongoing research is focusing on expanding the applications of this compound, particularly in areas such as:
- Chronic Inflammatory Diseases: Investigating its potential benefits in chronic conditions characterized by inflammation.
- Combination Therapies: Exploring its use alongside other therapeutic agents to enhance efficacy and reduce side effects.
Eigenschaften
IUPAC Name |
2-[(4-chlorobenzoyl)amino]-3-(2-oxo-1H-quinolin-4-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O4/c20-13-7-5-11(6-8-13)18(24)22-16(19(25)26)9-12-10-17(23)21-15-4-2-1-3-14(12)15/h1-8,10,16H,9H2,(H,21,23)(H,22,24)(H,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALLWOAVDORUJLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CC(C(=O)O)NC(=O)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045937 | |
Record name | Rebamipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90098-04-7 | |
Record name | Rebamipide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=90098-04-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Rebamipide [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090098047 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Rebamipide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11656 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | rebamipide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758955 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Rebamipide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8045937 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Rebamipide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REBAMIPIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LR583V32ZR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.